molecular formula C11H11N5OS B12550412 N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide CAS No. 143151-93-3

N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide

Cat. No.: B12550412
CAS No.: 143151-93-3
M. Wt: 261.31 g/mol
InChI Key: PYCGBWPWJXCDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide and sulfur to form the tetrazole ring. This intermediate is then reacted with but-3-enoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide

Uniqueness

N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide is unique due to its specific structure, which includes a but-3-enamide group. This structural feature may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

143151-93-3

Molecular Formula

C11H11N5OS

Molecular Weight

261.31 g/mol

IUPAC Name

N-[2-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]but-3-enamide

InChI

InChI=1S/C11H11N5OS/c1-2-5-10(17)12-8-6-3-4-7-9(8)16-11(18)13-14-15-16/h2-4,6-7H,1,5H2,(H,12,17)(H,13,15,18)

InChI Key

PYCGBWPWJXCDKG-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)NC1=CC=CC=C1N2C(=S)N=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.